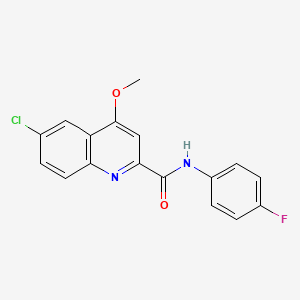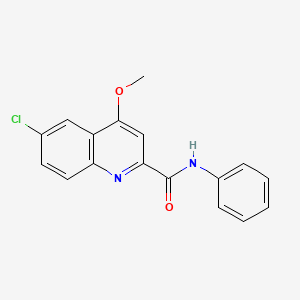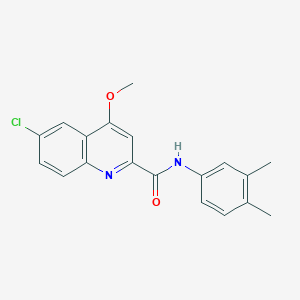![molecular formula C18H14N2O2S B6515822 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 912774-12-0](/img/structure/B6515822.png)
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyridopyrimidines are derivatives of pyrido [2,3- d ]pyrimidine and are associated with a broad spectrum of biological activity .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. For example, the methylsulfanyl group could potentially undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of lipophilicity could affect its behavior in biological systems .科学研究应用
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has a variety of applications in scientific research. It has been used as an enzyme inhibitor, with studies indicating that it can inhibit the activity of several enzymes, including cyclooxygenases, lipoxygenases, and cytochrome P450s. It has also been used as a therapeutic agent, with studies showing that it can reduce inflammation and pain. In addition, it has been used as a tool for studying protein-protein interactions, as well as for studying the structure and function of enzymes.
作用机制
The mechanism of action of 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed that it acts by inhibiting the activity of enzymes, such as cyclooxygenases, lipoxygenases, and cytochrome P450s. In addition, it is believed that it can bind to proteins and alter their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain, as well as inhibit the activity of several enzymes. In addition, it has been shown to have antioxidant properties, as well as anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize, and can be synthesized via a variety of methods. In addition, it is relatively stable and has a wide range of applications in scientific research. However, it has some limitations for lab experiments. For example, it is not water soluble, which can make it difficult to work with in some experiments. In addition, it can be toxic in high concentrations, and can be difficult to store for long periods of time.
未来方向
There are a variety of potential future directions for 2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one research. One potential direction is to further study its mechanism of action and explore new applications for it. Another potential direction is to study its potential as a therapeutic agent and explore potential drug combinations. In addition, further research could be done to explore its potential as an enzyme inhibitor and to explore its potential to inhibit other enzymes. Finally, further research could be done to explore its potential as an antioxidant and anti-cancer agent.
合成方法
2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be synthesized via a variety of methods. One of the most common methods involves the reaction of 4-methylsulfanylphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of potassium carbonate and ethanol. This reaction produces this compound along with other by-products. Other methods of synthesis include the reaction of 4-methylsulfanylphenol with 2,3-dichloro-1,4-benzoquinone (DCQ) in the presence of potassium carbonate and ethanol, as well as the reaction of 4-methylsulfanylphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of potassium carbonate and methanol.
属性
IUPAC Name |
2-(4-methylsulfanylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-23-13-8-6-11(7-9-13)16-19-17(21)14-10-12-4-2-3-5-15(12)22-18(14)20-16/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBNTEJOUTZBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)





![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)
![2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515815.png)
![7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515829.png)
![1-(4-fluorophenyl)-9-methoxy-2-[4-(methylsulfanyl)phenyl]-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515831.png)
![7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515834.png)